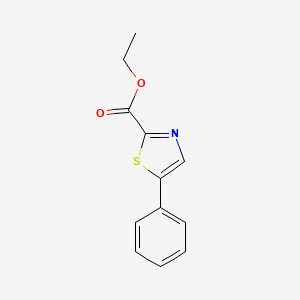

Ethyl 5-phenylthiazole-2-carboxylate

説明

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of thiazole chemistry, which traces its origins to the late 19th century. The foundational work in thiazole synthesis was established by Arthur Hantzsch, who first described the Hantzsch thiazole synthesis involving the reaction between thioamides and α-haloketones to yield thiazole derivatives. This seminal contribution laid the groundwork for the systematic exploration of thiazole-containing compounds that would follow in subsequent decades.

A particularly significant milestone in thiazole chemistry occurred in 1947 when Alan Cook, Sir Ian Heilbron, and A.L. Levy discovered the Cook-Heilbron thiazole synthesis. This breakthrough method highlighted the formation of 5-aminothiazoles through the chemical reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions. Their premier publication illustrated the formation of 5-amino-2-benzylthiazole and 5-amino-4-carbethoxy-2-benzylthiazole, establishing a precedent for the synthesis of ethyl-substituted thiazole carboxylates that would prove instrumental in developing compounds like this compound. Prior to their discovery, 5-aminothiazoles were a relatively unknown class of compounds, but the Cook-Heilbron method marked one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope.

The subsequent decades witnessed intensive research into thiazole derivatives, driven by the recognition of their biological significance and synthetic utility. The development of more sophisticated synthetic methodologies enabled the preparation of increasingly complex thiazole structures, including those bearing phenyl substituents and carboxylate functional groups. Contemporary synthetic approaches have evolved to incorporate environmentally friendly methodologies, including chemoenzymatic organic reactions that utilize enzymes derived from Aspergillus oryzae to catalyze multi-component reactions in ethanol. These advances in synthetic methodology have facilitated the efficient preparation of this compound and related compounds with improved yields and reduced environmental impact.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry, particularly as a representative member of the thiazole family. The thiazole ring system, characterized by its five-membered structure containing both sulfur and nitrogen heteroatoms, exhibits unique electronic properties that contribute to its widespread occurrence in natural products and pharmaceutical compounds. The presence of the thiazole pharmacophore in natural products such as peptide alkaloids, metabolites, and cyclopeptides has demonstrated a broad spectrum of pharmacological potentials, making thiazole-based compounds attractive targets for drug discovery and medicinal chemistry applications.

The structural framework of this compound exemplifies the principle of molecular hybridization, which has become a cornerstone strategy in modern drug design. The strategic combination of the thiazole moiety with bioactive fragments has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns. This approach to molecular design has proven particularly effective in the development of thiazole-linked hybrids that exhibit diverse medicinal properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities. The thiazole scaffold's versatility is further demonstrated by its presence in more than 18 Food and Drug Administration approved drugs and in over 70 experimental drugs currently under investigation.

The significance of this compound in heterocyclic chemistry extends beyond its direct biological applications to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The compound's structural features, including the electron-withdrawing carboxylate group and the electron-donating phenyl substituent, create a balanced electronic environment that facilitates various chemical transformations. This balanced reactivity profile makes the compound an valuable starting material for the synthesis of thiazole-containing heterocyclic hybrids and other structurally diverse compounds with potential therapeutic applications.

Classification and Nomenclature

This compound belongs to the chemical class of thiazole derivatives, specifically categorized as an ethyl ester of 5-phenylthiazole-2-carboxylic acid. The compound is systematically classified under carboxylates, representing a subset of organic compounds characterized by the presence of the carboxylate functional group. Within the broader taxonomy of heterocyclic compounds, this molecule is positioned as a member of the five-membered ring heterocycles containing both sulfur and nitrogen heteroatoms in a 1,3-arrangement.

The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 5-phenyl-1,3-thiazole-2-carboxylate, which precisely describes the structural features and substitution pattern. The Chemical Abstracts Service has assigned the unique registry number 58333-72-5 to this compound, providing an unambiguous identifier for database searches and regulatory purposes. The molecular descriptor number MFCD11976519 serves as an additional identifier within chemical databases and commercial catalogs.

The molecular formula C12H11NO2S accurately represents the atomic composition of this compound, indicating the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight of 233.29 grams per mole provides essential information for stoichiometric calculations and analytical determinations. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System code CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 and the International Chemical Identifier key FWBZHFHLKWUNKL-UHFFFAOYSA-N.

Overview of Current Research Landscape

The contemporary research landscape surrounding this compound is characterized by intense investigation into its synthetic methodologies, biological activities, and potential therapeutic applications. Recent studies have focused on developing novel synthetic approaches that address the limitations of traditional methods, particularly those related to reaction efficiency, environmental sustainability, and product yields. Current synthetic strategies emphasize the development of environmentally friendly methodologies, including chemoenzymatic approaches that utilize biological catalysts to facilitate thiazole formation under mild reaction conditions.

A significant area of current research involves the exploration of this compound as a scaffold for the development of bioactive compounds with enhanced pharmacological properties. Investigations have revealed that the compound exhibits high gastrointestinal absorption potential, indicating good bioavailability when administered, which makes it an attractive candidate for pharmaceutical development. The compound's solubility profile in common organic solvents such as dichloromethane and ethyl acetate, combined with its general stability under standard conditions, facilitates its incorporation into various synthetic schemes and formulation strategies.

Contemporary research has also examined the compound's role in structure-activity relationship studies, particularly in the context of developing novel therapeutic agents for conditions such as hyperuricemia and gout. Studies have identified thiazole derivatives, including those structurally related to this compound, as potent xanthine oxidase inhibitors with potential applications in treating elevated uric acid levels. The development of 2-phenylthiazole-4-carboxylic acid as a novel xanthine oxidase inhibitor scaffold has demonstrated the therapeutic potential of phenylthiazole-containing compounds, with lead compounds exhibiting hypouricemic effects in experimental models.

Current investigations are also exploring the application of this compound in the synthesis of thiazole-linked hybrid compounds. The strategic approach of molecular hybridization has generated compounds that combine the thiazole moiety with other bioactive fragments, resulting in enhanced biological activities and improved therapeutic profiles. These hybrid compounds have demonstrated diverse medicinal properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities, highlighting the versatility of the thiazole scaffold in medicinal chemistry applications.

The field continues to evolve with ongoing efforts to optimize synthetic methodologies, explore new biological targets, and develop innovative therapeutic applications for this compound and related thiazole derivatives. These research endeavors are supported by advances in analytical techniques, computational modeling, and high-throughput screening methods that facilitate the rapid identification and characterization of bioactive compounds within this chemical class.

特性

IUPAC Name |

ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBZHFHLKWUNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510973 | |

| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58333-72-5 | |

| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of 2-Amino-2-thioxoacetate Derivatives with α-Bromoacetophenone

A widely reported method involves the reaction of substituted ethyl 2-amino-2-thioxoacetate with 2-bromo-1-phenylethanone under reflux in ethanol. This reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the thiazole ring, yielding this compound as the product.

- Procedure:

- Dissolve substituted ethyl 2-amino-2-thioxoacetate (1 equivalent) in ethanol.

- Add 2-bromo-1-phenylethanone (1.2 equivalents).

- Heat the mixture to 90°C under reflux for approximately 8 hours with continuous stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the mixture and add to cold water to precipitate the product.

- Extract the organic layer with ethyl acetate, wash with water, and evaporate under vacuum to isolate the crude product.

This method is efficient for synthesizing various substituted 5-phenylthiazole-2-carboxylates by varying the substituents on the amino-thioxoacetate precursor.

Hydrolysis of this compound to Corresponding Acid

This compound can be converted to the corresponding carboxylic acid by hydrolysis of the ester group using lithium hydroxide (LiOH) in a mixed solvent system. This step is often used to prepare derivatives for further functionalization.

Alternative Preparation via Ethyl 2-Amino-4-methylthiazole-5-carboxylate Intermediate

A patented method describes the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, which is structurally related and can be adapted for the synthesis of this compound by substituent modification.

-

- Prepare a 10-35% ethyl acetate solution in ethanol.

- Add thiocarbamide and sodium carbonate in a specific weight ratio (sodium carbonate to ethyl 2-chloroacetoacetate: 0.01-0.1).

- Heat the mixture to 40-55°C and add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

- Increase temperature to 60-70°C and maintain for 5-5.5 hours.

- Remove most solvent by distillation, cool, and filter.

- Adjust pH to 9-10 with caustic soda, stir, filter, and vacuum dry to obtain the product.

-

- Short reaction time.

- Low reaction temperature.

- High product yield (>98%).

- Product melting point: 172-173°C.

This method highlights the importance of controlled addition and temperature management to optimize yield and purity.

Stock Solution Preparation for Research Applications

For experimental and pharmacological studies, this compound is prepared as stock solutions at various concentrations using solvents like DMSO, PEG300, Tween 80, and corn oil. The preparation involves dissolving the compound in DMSO to form a master stock, followed by sequential dilution with co-solvents ensuring clarity at each step.

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.2865 mL | 21.4326 mL | 42.8651 mL |

| 5 mM | 0.8573 mL | 4.2865 mL | 8.573 mL |

| 10 mM | 0.4287 mL | 2.1433 mL | 4.2865 mL |

Research Findings and Yields

- The cyclization method using ethyl 2-amino-2-thioxoacetate and 2-bromo-1-phenylethanone typically yields this compound in good to excellent yields (often above 80%).

- Hydrolysis to the acid derivative proceeds efficiently with LiOH.

- The patented method for related thiazole esters reports yields exceeding 98%, indicating high efficiency under optimized conditions.

- Melting points and spectral data (IR, NMR) confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|

| Cyclization of ethyl 2-amino-2-thioxoacetate with 2-bromo-1-phenylethanone | Ethyl 2-amino-2-thioxoacetate, 2-bromo-1-phenylethanone | Reflux in ethanol at 90°C | 8 hours | >80% | TLC monitoring, extraction and purification required |

| Hydrolysis of ester to acid | This compound, LiOH | Mixed solvent, controlled temp | Variable | High | For further functionalization |

| Patented method for ethyl 2-amino-4-methylthiazole-5-carboxylate (adaptable) | Thiocarbamide, sodium carbonate, ethyl 2-chloroacetoacetate | 40-70°C, dropwise addition, 5-5.5 hours | >98% | Precise pH control, vacuum drying |

化学反応の分析

Ethyl 5-phenylthiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The thiazole ring in this compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethanol, as well as catalysts and temperature control to optimize reaction yields and selectivity.

科学的研究の応用

Ethyl 5-phenylthiazole-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reference standard in analytical chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of ethyl 5-phenylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This compound may also act as a ligand, binding to specific receptors or enzymes and altering their function. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.

類似化合物との比較

Key Structural Insights :

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase lipophilicity and metabolic stability, whereas electron-donating groups (e.g., NH₂ in ) improve aqueous solubility.

- Heterocycle Core : Replacing thiazole’s sulfur with oxygen (oxazole, ) reduces ring aromaticity and polarizability, impacting binding affinity in biological targets.

Physicochemical Properties

- Melting Points : Derivatives with nitro or halogen substituents (e.g., 4-nitrophenyl in ) exhibit higher melting points (>200°C) due to strong intermolecular interactions, while methyl or methoxy groups lower melting points (e.g., 150–170°C) .

- Solubility: Amino-substituted analogs (e.g., ) demonstrate improved water solubility compared to hydrophobic CF₃- or phenyl-substituted derivatives .

Research Findings and Trends

- SAR Studies : Position 2 substituents (carboxylate) are critical for hydrogen bonding with biological targets, while position 5 aryl groups (e.g., phenyl in ) enhance π-π stacking interactions .

- Emerging Applications : Thiazole-carboxylates are increasingly explored as ligands in catalysis (e.g., palladium complexes for cross-coupling reactions) .

生物活性

Ethyl 5-phenylthiazole-2-carboxylate (CAS Number: 58333-72-5) is a heterocyclic organic compound characterized by its unique thiazole ring structure fused with a phenyl group and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Studies indicate that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The compound's mechanism involves disrupting cellular processes in microbial cells, leading to cell death .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties , particularly in cancer cell lines. It influences cell proliferation and apoptosis, potentially through modulation of signaling pathways such as MAPK/ERK. In laboratory studies, low doses of the compound have been associated with reduced tumor growth in animal models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways.

- Cellular Effects : It modulates various cellular processes, affecting gene expression and cellular metabolism through its influence on signaling pathways .

- Subcellular Localization : The compound tends to accumulate in mitochondria, where it may induce mitochondrial dysfunction and apoptosis.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antiflaviviral Activity : A study highlighted the potential of phenylthiazole derivatives in inhibiting flavivirus replication. Structural optimization led to compounds with enhanced antiviral activity, suggesting that modifications at specific sites can improve efficacy .

- SHP2 Inhibition : Recent research focused on derivatives of ethyl phenylthiazole compounds as inhibitors of SHP2, a protein implicated in various cancers. One derivative demonstrated an IC50 value of 0.99 μM against SHP2, indicating significant inhibitory activity .

- Cell Proliferation Studies : In vitro experiments showed that this compound affects the proliferation rates of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Summary of Biological Activities

Q & A

Q. Q1: What are the established synthetic routes for Ethyl 5-phenylthiazole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

A: this compound is typically synthesized via cyclization reactions involving thioamide precursors or through multicomponent reactions. A catalyst-free method using aqueous ethanol as a solvent has been reported for structurally similar thiazole derivatives, offering advantages in sustainability and ease of purification . Optimization strategies include:

- Temperature control : Reactions are often heated under reflux (e.g., 7–12 hours at 80°C) to ensure completion.

- Solvent selection : Polar aprotic solvents like ethanol or DMF improve solubility of intermediates.

- Stoichiometric ratios : A 1:1 molar ratio of ethyl chloroacetate to aminothiazole derivatives minimizes side products .

Data from analogous compounds show yields ranging from 65% to 85%, depending on substituent electronic effects .

Structural Characterization

Q. Q2: Which analytical techniques are critical for confirming the molecular structure of this compound and its derivatives?

A: Key techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the ester carbonyl in similar compounds resonates at ~165–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with deviations <2 ppm .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry or bond lengths .

Advanced Research: Substituent Effects

Q. Q3: How do substituents on the phenyl ring influence the physicochemical and biological properties of this compound derivatives?

A: Substituents modulate electronic, steric, and solubility properties:

- Electron-withdrawing groups (e.g., nitro, chloro) : Increase electrophilicity at the thiazole core, enhancing reactivity in nucleophilic substitutions. For example, 4-nitrophenyl derivatives exhibit higher melting points (206–208°C) due to increased crystallinity .

- Hydroxyl or methoxy groups : Improve aqueous solubility but may reduce metabolic stability.

Data tables for 18 derivatives reveal correlations between substituents and properties like logP (1.8–3.2) and λmax (270–310 nm) .

Data Contradictions and Resolution

Q. Q4: How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound analogs?

A: Contradictions often arise from:

- Reaction scale : Milligram-scale syntheses may show lower reproducibility than larger batches.

- Impurity profiles : Side products (e.g., uncyclized intermediates) can skew NMR or HRMS results.

To resolve discrepancies: - Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Use hyphenated techniques like LC-MS to detect trace impurities .

Biological Activity Profiling

Q. Q5: What methodologies are employed to evaluate the pharmacological potential of this compound derivatives?

A: Common approaches include:

- In vitro assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Analogous thiazole-carboxylates show MIC values of 8–32 µg/mL .

- Enzyme inhibition studies : Derivatives are screened against targets like cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays.

- ADMET profiling : Computational tools predict absorption, toxicity, and metabolic pathways. For instance, ester groups may enhance bioavailability but increase susceptibility to esterase hydrolysis .

Advanced Computational Modeling

Q. Q6: How can QSAR or molecular docking studies guide the design of this compound-based therapeutics?

A:

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with bioactivity. For example, hydrophobic substituents at the 5-position enhance membrane permeability .

- Docking simulations : Identify binding poses in target proteins (e.g., SARS-CoV-2 M<sup>pro</sup>). Thiazole rings often engage in π-π stacking with catalytic residues .

Validation requires synthesis of top-scoring virtual hits and experimental IC50 determination .

Safety and Handling Protocols

Q. Q7: What are the recommended safety precautions for handling this compound in laboratory settings?

A:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。